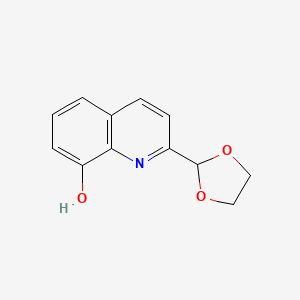![molecular formula C13H13N3O4 B13869294 Methyl {1-[(4-nitrophenyl)methyl]-1H-imidazol-4-yl}acetate CAS No. 179025-88-8](/img/structure/B13869294.png)
Methyl {1-[(4-nitrophenyl)methyl]-1H-imidazol-4-yl}acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[1-[(4-nitrophenyl)methyl]imidazol-4-yl]acetate is a compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic moiety containing three carbon atoms, two nitrogen atoms, and two double bonds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[1-[(4-nitrophenyl)methyl]imidazol-4-yl]acetate can be achieved through several synthetic routes. One common method involves the reaction of 4-nitrobenzyl bromide with imidazole in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with methyl bromoacetate to yield the final product. The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as dimethylformamide (DMF) or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-[1-[(4-nitrophenyl)methyl]imidazol-4-yl]acetate can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis.
Substitution: The imidazole ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: 2-[1-[(4-aminophenyl)methyl]imidazol-4-yl]acetate.
Reduction: 2-[1-[(4-nitrophenyl)methyl]imidazol-4-yl]acetic acid.
Substitution: Various substituted imidazole derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Methyl 2-[1-[(4-nitrophenyl)methyl]imidazol-4-yl]acetate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound can be used as a probe to study biological processes involving imidazole-containing molecules.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of methyl 2-[1-[(4-nitrophenyl)methyl]imidazol-4-yl]acetate involves its interaction with specific molecular targets and pathways. The imidazole ring can act as a ligand for various enzymes and receptors, modulating their activity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparación Con Compuestos Similares
Methyl 2-[1-[(4-nitrophenyl)methyl]imidazol-4-yl]acetate can be compared with other imidazole derivatives such as:
Methyl 2-[1-[(4-chlorophenyl)methyl]imidazol-4-yl]acetate: Similar structure but with a chloro group instead of a nitro group, leading to different reactivity and biological activity.
Methyl 2-[1-[(4-methylphenyl)methyl]imidazol-4-yl]acetate: Contains a methyl group instead of a nitro group, affecting its chemical and biological properties.
Methyl 2-[1-[(4-hydroxyphenyl)methyl]imidazol-4-yl]acetate: The presence of a hydroxy group can enhance its solubility and reactivity in certain reactions.
The uniqueness of methyl 2-[1-[(4-nitrophenyl)methyl]imidazol-4-yl]acetate lies in the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds.
Propiedades
Número CAS |
179025-88-8 |
|---|---|
Fórmula molecular |
C13H13N3O4 |
Peso molecular |
275.26 g/mol |
Nombre IUPAC |
methyl 2-[1-[(4-nitrophenyl)methyl]imidazol-4-yl]acetate |
InChI |
InChI=1S/C13H13N3O4/c1-20-13(17)6-11-8-15(9-14-11)7-10-2-4-12(5-3-10)16(18)19/h2-5,8-9H,6-7H2,1H3 |
Clave InChI |
RLFQWAMLYXPZKK-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC1=CN(C=N1)CC2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 3-[(4-aminothieno[3,2-d]pyrimidine-7-carbonyl)amino]-4-methylbenzoate](/img/structure/B13869214.png)

![1h-Pyrazolo[4,3-b]pyridine,3-methyl-1-(triphenylmethyl)-](/img/structure/B13869227.png)
amino}benzaldehyde](/img/structure/B13869230.png)


![Methyl 5-amino-2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-methylbenzoate](/img/structure/B13869240.png)
![2-amino-N-[2-amino-4-(3-hydroxyphenyl)quinazolin-6-yl]acetamide](/img/structure/B13869248.png)

![Methyl 6-bromo-3-chloro-8-[(4-methoxyphenyl)methoxy]imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13869256.png)
![[4-[1-(1H-imidazol-5-yl)ethyl]-3-methylpyridin-2-yl]methanol](/img/structure/B13869263.png)
![N-[4-(2-hydroxyethyl)phenyl]methanesulfonamide](/img/structure/B13869266.png)

![7-(4-Chlorophenyl)spiro[2.5]oct-6-ene-6-carbaldehyde](/img/structure/B13869270.png)
